molecular formula C6H3BrN2OS B1384375 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 215927-36-9

6-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1384375
CAS No.: 215927-36-9
M. Wt: 231.07 g/mol
InChI Key: IJSCGMBLRLDHPZ-UHFFFAOYSA-N
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Description

OSM-S-476, part of the Open Standard Module (OSM) family, represents a groundbreaking advancement in the miniaturization of embedded computer modules. Unlike traditional connector-based modules, OSM modules are directly solderable and come in various sizes. OSM-S-476, specifically, falls within the “Size-M” category, measuring 30 mm x 45 mm and featuring 476 BGA pins .

Preparation Methods

Synthetic Routes and Reaction Conditions: While specific synthetic routes for OSM-S-476 are not widely documented, its production likely involves organic synthesis techniques. Researchers would design and optimize reactions to assemble the compound, considering factors such as yield, purity, and scalability.

Industrial Production Methods: Industrial-scale production of OSM-S-476 would involve efficient and reproducible processes. Manufacturers might employ automated assembly lines, ensuring precise soldering of the BGA (ball grid array) pins onto the module substrate.

Chemical Reactions Analysis

Types of Reactions: OSM-S-476, being an embedded module, does not directly undergo chemical reactions itself. it facilitates communication and data exchange within larger systems. Its BGA pins connect to various interfaces, including video (RGB, DSI, LVDS), PCIe lanes, Ethernet, USB, and UART . These interfaces enable interactions with other components.

Common Reagents and Conditions: Since OSM-S-476 is not a traditional chemical compound, it doesn’t react with reagents. Instead, it serves as a platform for system integration.

Scientific Research Applications

Antimycobacterial Activity

One of the most significant applications of 6-bromothieno[3,2-d]pyrimidin-4(3H)-one is its potential in treating tuberculosis (TB). Tuberculosis remains a major global health issue, and finding effective treatments is critical. Research has shown that compounds derived from thieno[3,2-d]pyrimidin-4(3H)-one exhibit notable antimycobacterial activity.

  • Mechanism of Action : The compound inhibits the growth of Mycobacterium tuberculosis, which is responsible for TB. In studies, certain derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Mycobacterium tuberculosis H37Rv .
  • Research Findings : A study indicated that several thieno[2,3-d]pyrimidin-4(3H)-one derivatives showed significant inhibition against Mycobacterium smegmatis and Mycobacterium bovis BCG, with inhibition rates between 30-40% at specific concentrations .

Pharmaceutical Development

The pharmaceutical potential of this compound extends beyond its antimycobacterial properties. It is being explored for various therapeutic applications:

  • Formulation : The compound can be incorporated into pharmaceutical compositions designed for treating infections caused by mycobacterial species . These formulations may include excipients that enhance the bioavailability and efficacy of the active ingredients.
  • Broader Applications : Beyond TB treatment, thieno[2,3-d]pyrimidin-4(3H)-one derivatives are being investigated for their potential roles in treating metabolic disorders such as obesity and diabetes due to their modulatory effects on certain biological pathways .

Synthesis and Structural Variants

The synthesis of this compound involves various chemical pathways that allow for the introduction of different substituents at the C-4 and C-6 positions. This structural diversity is crucial for enhancing biological activity and optimizing therapeutic effects.

Synthesis Route Key Features
Route 1Utilizes ethyl 2-amino-5-methyl-thiophene-3-carboxylate as a precursor .
Route 2Involves multiple steps to achieve desired substitutions .
Route 3Focuses on C-4 and C-6 substituted variants for improved activity .

Case Studies and Research Insights

Several case studies have highlighted the effectiveness of thieno[2,3-d]pyrimidin-4(3H)-one derivatives in laboratory settings:

  • Study on Antitubercular Activity : A series of experiments demonstrated that specific derivatives not only inhibited Mycobacterium tuberculosis but also showed promise against multi-drug resistant strains .
  • Biochemical Screening : Additional studies have evaluated these compounds for their radioprotective properties and other antimicrobial activities, indicating their versatile applications in medicinal chemistry .

Mechanism of Action

OSM-S-476 doesn’t have a direct biological or chemical mechanism of action. Instead, its “action” lies in enabling seamless communication and data transfer within electronic systems. It acts as a bridge, facilitating interactions between components.

Comparison with Similar Compounds

Uniqueness: OSM-S-476 stands out due to its compact size, scalability, and direct solderability. Compared to other standards like µQseven and SMARC, OSM modules offer more interfaces on a smaller footprint . Its versatility and adaptability make it a valuable choice for embedded computing.

Similar Compounds: While OSM-S-476 is unique in its form factor, other embedded modules (e.g., Qseven, SMARC) serve similar purposes. none match OSM’s combination of size, scalability, and direct solderability.

Biological Activity

6-Bromothieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as thienopyrimidines. The general structure can be represented as follows:

C7H5BrN2S\text{C}_7\text{H}_5\text{BrN}_2\text{S}

The synthesis of this compound typically involves multi-step reactions that can include cyclization processes and functional group modifications to enhance biological activity. Various synthetic routes have been reported, often employing starting materials such as substituted thiophenes and pyrimidines.

Antimicrobial Activity

One of the notable biological activities of this compound is its antimycobacterial activity. Research indicates that this compound exhibits significant inhibition against Mycobacterium tuberculosis and related strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported at approximately 8 µg/mL against Mycobacterium tuberculosis H37Rv, demonstrating potent antitubercular properties .
  • Compounds in this class have shown inhibition percentages ranging from 40% to 68% against various mycobacterial strains, indicating promising therapeutic potential for treating tuberculosis .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties:

  • A study reported that derivatives of thieno[3,2-d]pyrimidine exhibited cytotoxic effects against triple-negative breast cancer (TNBC) cell lines. Specifically, one derivative demonstrated an IC50 value of 27.6 µM , indicating strong cytotoxicity against MDA-MB-231 cells .
  • Structure-activity relationship (SAR) studies suggest that substituents on the aromatic rings significantly influence the anticancer activity, with electron-withdrawing groups enhancing potency .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells.
  • Disruption of metabolic pathways : The compound may interfere with metabolic pathways essential for the survival of mycobacteria and cancer cells.

Case Studies

Case Study 1: Antimycobacterial Activity

A series of thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and tested for their antimycobacterial activity. The results indicated that certain derivatives had a significant effect on Mycobacterium smegmatis and Mycobacterium bovis BCG strains, with inhibition rates between 30% and 40% at concentrations around 30 µg/mL .

Case Study 2: Anticancer Activity in TNBC

In a recent study evaluating the anticancer potential of thieno[2,3-d]pyrimidine derivatives against MDA-MB-231 cells, it was found that these compounds exhibited selective cytotoxicity. The most potent compound showed an IC50 value lower than that of standard chemotherapeutics like paclitaxel, highlighting the potential for further development as anti-breast cancer agents .

Properties

IUPAC Name

6-bromo-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-4-1-3-5(11-4)6(10)9-2-8-3/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSCGMBLRLDHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595174
Record name 6-Bromothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215927-36-9
Record name 6-Bromothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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